molecular formula C11H9ClN2O B1436907 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol CAS No. 1412957-57-3

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol

Cat. No. B1436907
CAS RN: 1412957-57-3
M. Wt: 220.65 g/mol
InChI Key: ZTBVOVKHWVOQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol (6-CPM) is a synthetic organic compound that belongs to the family of pyrimidines. It is a colorless, odorless, crystalline solid that is insoluble in water. 6-CPM is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.

Mechanism of Action

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol acts as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction in cells. It binds to the active site of the enzyme, blocking the binding of the substrate and thus preventing the enzyme from functioning.
Biochemical and Physiological Effects
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol has been shown to inhibit the growth of cancer cells in vitro. It also has anti-inflammatory, anti-microbial, and anti-oxidant properties. In addition, it has been shown to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a wide range of applications. However, it can be difficult to purify and is not very soluble in water.

Future Directions

There are several potential future directions for research involving 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol. These include further studies on the mechanism of action of the compound, exploration of its potential therapeutic uses, and investigation of its effects on other biological molecules. Other potential applications include the use of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol in drug design and the development of new diagnostic tools.

Scientific Research Applications

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is used as a research tool in the study of enzymes and other biological molecules. It is used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs and other compounds. It can also be used to study the binding affinity of enzymes to their substrates.

properties

IUPAC Name

4-(3-chlorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVOVKHWVOQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol
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